

A Comprehensive Technical Guide to 4-Amino-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2,6-difluorobenzaldehyde

Cat. No.: B3029754

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of **4-Amino-2,6-difluorobenzaldehyde**, a key building block in modern synthetic and medicinal chemistry. We will explore its fundamental properties, synthesis, applications, and safety protocols, offering a holistic view for its effective utilization in research and development.

Section 1: Core Chemical Identity and Properties

4-Amino-2,6-difluorobenzaldehyde is a substituted aromatic aldehyde whose unique electronic and structural features make it a valuable reagent. The presence of two electron-withdrawing fluorine atoms ortho to the aldehyde group, combined with an electron-donating amino group para to it, creates a distinct reactivity profile.

1.1 Molecular Formula and Weight

The core identity of this compound is defined by its elemental composition and mass.

- Molecular Formula: $C_7H_5F_2NO$ [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 157.12 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

1.2 Chemical Structure and Identifiers

The specific arrangement of atoms and its recognized identifiers are crucial for unambiguous documentation and procurement.

- IUPAC Name: **4-amino-2,6-difluorobenzaldehyde**[\[1\]](#)
- CAS Number: 777089-82-4[\[1\]](#)[\[2\]](#)[\[3\]](#)
- SMILES: C1=C(C=C(C(=C1F)C=O)F)N[\[2\]](#)[\[3\]](#)

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₅ F ₂ NO	PubChem [1] , ChemScene [2]
Molecular Weight	157.12 g/mol	PubChem [1] , ChemScene [2]
Purity	≥97%	ChemScene [2]
Appearance	Not explicitly stated, but related compounds are yellow liquids or solids.	Thermo Fisher Scientific [5]
Storage Conditions	2-8°C, protect from light, stored under inert atmosphere. [2] [3]	ChemScene [2] , BenchChem [3]

Section 2: Synthesis and Reactivity

The synthesis of **4-Amino-2,6-difluorobenzaldehyde** is not widely detailed in public literature, but logical synthetic routes can be proposed based on established organic chemistry principles.

2.1 Plausible Synthetic Pathways

A likely approach involves the modification of a pre-functionalized benzene ring. For instance, a plausible route could start from 1,3-difluorobenzene or a related derivative. A general synthesis for a similar compound, 2,6-difluorobenzaldehyde, involves the lithiation of 1,3-difluorobenzene followed by formylation.[\[6\]](#) A subsequent nitration and reduction sequence could introduce the amino group at the 4-position.

A potential two-step synthesis starting from 4-bromo-2,6-difluoroaniline has also been proposed.^[7] This would involve a cyanation reaction to form the benzonitrile, followed by reduction to the aldehyde.^[7]

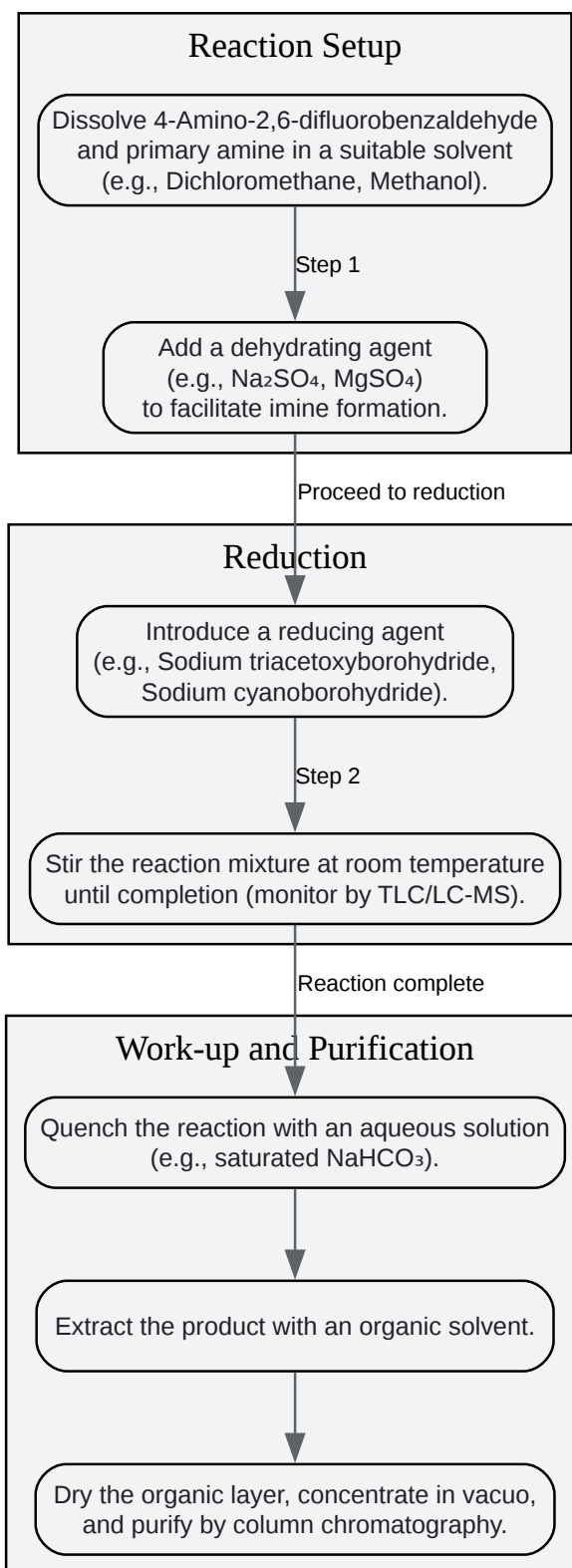
2.2 Key Reactivity Insights

The interplay of the functional groups dictates the reactivity of **4-Amino-2,6-difluorobenzaldehyde**:

- **Aldehyde Group:** Susceptible to nucleophilic attack, making it a key handle for forming imines, oximes, and for use in reductive amination and Wittig-type reactions.
- **Amino Group:** Acts as a nucleophile and can be acylated, alkylated, or diazotized. Its electron-donating nature activates the aromatic ring towards electrophilic substitution, although this is tempered by the deactivating effect of the fluorine and aldehyde groups.
- **Fluorinated Aromatic Ring:** The fluorine atoms enhance the electrophilicity of the aldehyde's carbonyl carbon and influence the regioselectivity of reactions on the ring.

Experimental Workflow: Conceptual Reductive Amination

This diagram illustrates a generalized workflow for using **4-Amino-2,6-difluorobenzaldehyde** in a reductive amination reaction to synthesize a secondary amine, a common transformation in drug discovery.



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Caption: Conceptual workflow for reductive amination.

Section 3: Applications in Drug Discovery and Materials Science

The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.^{[8][9]}

3.1 Role as a Pharmaceutical Building Block

4-Amino-2,6-difluorobenzaldehyde serves as a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. Its functional groups allow for its incorporation into a variety of heterocyclic systems and as a key intermediate in multi-step syntheses. The difluoro-substituted phenyl ring is a common motif in kinase inhibitors and other targeted therapies. The amino group provides a point for further chemical elaboration, enabling the exploration of structure-activity relationships.

3.2 Potential in Materials Science

The electronic properties conferred by the fluorine and amino groups make this molecule a candidate for the synthesis of novel organic electronic materials, such as dyes, sensors, and polymers with tailored optical and electronic characteristics.

Section 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

4.1 Hazard Identification

While a specific safety data sheet (SDS) for **4-Amino-2,6-difluorobenzaldehyde** is not readily available in the search results, data for analogous compounds like 2,6-difluorobenzaldehyde and other amino-substituted aromatics suggest the following potential hazards:

- Skin and Eye Irritation: Aromatic aldehydes can be irritating to the skin and eyes.^[5]
- Respiratory Irritation: May cause respiratory irritation if inhaled.^[5]
- Sensitization: May cause an allergic skin reaction.^[10]

- Toxicity: May be harmful if swallowed.[10]

4.2 Recommended Handling Procedures

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid breathing dust, fumes, or vapors.[5][10]
- Wash hands thoroughly after handling.[10]

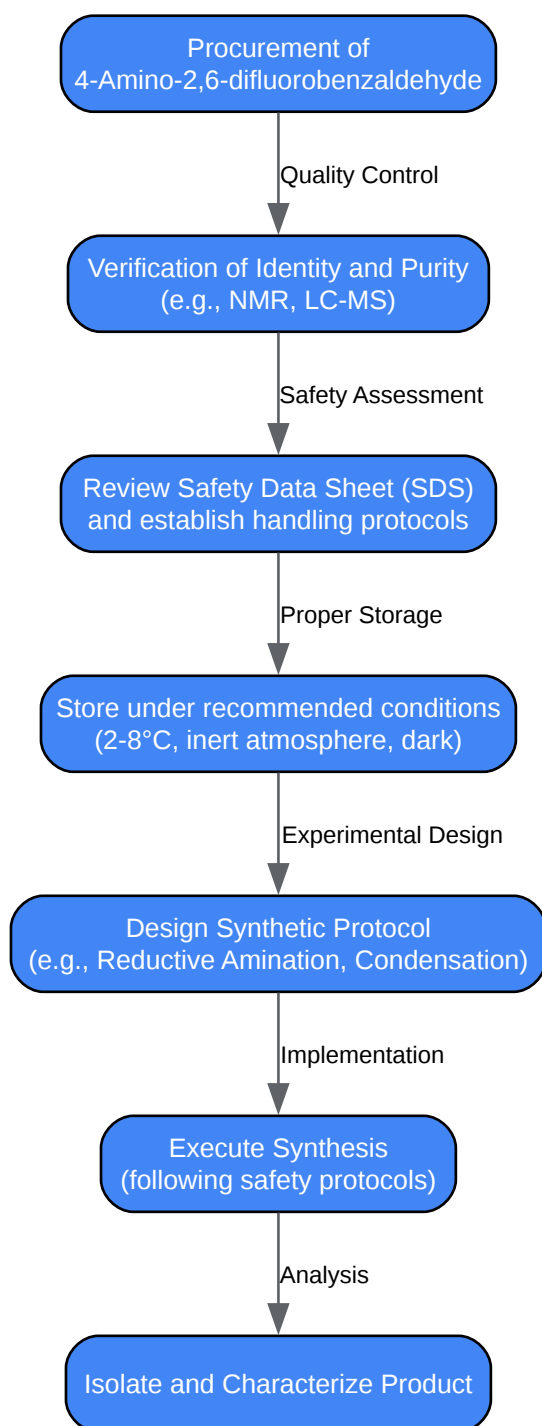
4.3 Storage and Stability

To ensure the longevity and purity of **4-Amino-2,6-difluorobenzaldehyde**, the following storage conditions are recommended:

- Temperature: 2-8°C.[3]
- Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[2][3]
- Light: Protect from light.[2]
- Container: Keep in a tightly sealed container.

Logical Flow: From Compound Acquisition to Experimental Use

This diagram outlines the logical progression from obtaining the chemical to its application in a synthetic protocol, emphasizing safety and verification at each stage.



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Caption: Standard operational flow for chemical synthesis.

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